![molecular formula C13H15F2NO2 B1382397 Benzyl (2,2-difluorocyclopentyl)carbamate CAS No. 1934962-92-1](/img/structure/B1382397.png)
Benzyl (2,2-difluorocyclopentyl)carbamate
Overview
Description
Benzyl (2,2-difluorocyclopentyl)carbamate is a compound that contains a total of 34 bonds, including 19 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 (thio-) carbamate (aliphatic) .
Molecular Structure Analysis
The molecular structure of Benzyl (2,2-difluorocyclopentyl)carbamate includes a five-membered ring and a six-membered ring. It also contains a carbamate group, which is a key structural motif in many approved drugs and prodrugs .Physical And Chemical Properties Analysis
Benzyl (2,2-difluorocyclopentyl)carbamate has a molecular formula of C13H15F2NO2 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
1. Application in Stereospecific Coupling
Benzyl carbamates are used in stereospecific coupling with aryl- and heteroarylboronic esters, displaying selective inversion or retention at the electrophilic carbon. This process can be controlled through ligand selection, with tricyclohexylphosphine and N-heterocyclic carbene ligands leading to retention and inversion, respectively (Harris et al., 2013).
2. Role in Asymmetric Synthesis and Quantum Chemical Investigations
Benzyl-type carbamates have been utilized in asymmetric synthesis, where their lithiated species exhibit configurational lability at low temperatures. This property has been exploited to produce enantioenriched secondary benzyl carbamates, with quantum chemical investigations providing insight into the stereochemical pathways and energetic aspects of these reactions (Lange et al., 2008).
3. Development of Selective Inhibitors
Benzyl carbamates have been developed as potent and selective inhibitors in medicinal chemistry. For instance, isosorbide-2-benzyl carbamate-5-salicylate has been identified as a highly potent and selective inhibitor for butyrylcholinesterase over other enzymes (Carolan et al., 2010).
4. Vibrational and Electronic Properties Studies
Benzyl carbamates have been the subject of extensive vibrational and electronic properties studies. Techniques like FT-IR, FT-Raman, and UV–Visible spectroscopy have been employed to study molecules like Benzyl(imino(1H-pyrazol-1-yl)methyl)carbamate, contributing to the understanding of their molecular structures and properties (Rao et al., 2016).
5. Utilization in Catalytic Processes
Benzyl carbamates play a crucial role in catalytic processes, such as copper-catalyzed oxidative benzylic C(sp3)-H amination for synthesizing benzylic carbamates. This transformation is notable for its mild reaction conditions and broad substrate scope (Liu et al., 2020).
6. Application in Hydroamination Reactions
They are used in gold(I)-catalyzed hydroamination reactions with allenes, demonstrating effectiveness for a variety of N-unsubstituted carbamates and substituted allenes (Kinder et al., 2008).
7. Growth and Characterization in Crystallography
The growth and characterization of benzyl carbamate single crystals have been explored, contributing to the understanding of their crystallographic and thermodynamic properties (Solanki et al., 2015).
properties
IUPAC Name |
benzyl N-(2,2-difluorocyclopentyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO2/c14-13(15)8-4-7-11(13)16-12(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSASTJZWAXVCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)(F)F)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (2,2-difluorocyclopentyl)carbamate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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